molecular formula C10H6F8N4 B14038973 2'-Methyl-5'-(perfluoroethyl)-4'-(trifluoromethyl)-1H,2'H-3,3'-bipyrazole

2'-Methyl-5'-(perfluoroethyl)-4'-(trifluoromethyl)-1H,2'H-3,3'-bipyrazole

Cat. No.: B14038973
M. Wt: 334.17 g/mol
InChI Key: TZYXEDNSGOFAQV-UHFFFAOYSA-N
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Description

2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole: is a complex organic compound characterized by the presence of multiple fluorinated groups and a bipyrazole core. This compound is of interest due to its unique chemical properties, which make it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole typically involves multi-step organic reactions. The process begins with the preparation of the bipyrazole core, followed by the introduction of the methyl, perfluoroethyl, and trifluoromethyl groups. Common reagents used in these reactions include hydrazine derivatives, fluorinated alkyl halides, and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals, including fluorinated materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of 2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(trifluoromethyl)benzoic acid
  • (2-methyl-5-(trifluoromethyl)phenyl)(thiophen-2-yl)methanol

Uniqueness

Compared to similar compounds, 2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole is unique due to its bipyrazole core and the presence of both perfluoroethyl and trifluoromethyl groups. These structural features confer distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H6F8N4

Molecular Weight

334.17 g/mol

IUPAC Name

1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-5-(1H-pyrazol-5-yl)-4-(trifluoromethyl)pyrazole

InChI

InChI=1S/C10H6F8N4/c1-22-6(4-2-3-19-20-4)5(9(13,14)15)7(21-22)8(11,12)10(16,17)18/h2-3H,1H3,(H,19,20)

InChI Key

TZYXEDNSGOFAQV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C2=CC=NN2

Origin of Product

United States

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